N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine
Overview
Description
Scientific Research Applications
Dopamine Agonist Properties
A series of N-alkyl-tetrahydroisoquinolines, including analogs similar to N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine, were synthesized and examined for dopamine-like activity. These compounds were evaluated based on their ability to dilate the renal artery, a characteristic associated with dopamine agonists. The study found that modifications in the N-alkyl group significantly affected the potency of these compounds as dopamine-like agents. Specifically, the N-methyl derivative showed comparable potency to certain known dopamine agonists, while variations in the alkyl chain length (e.g., N-ethyl, N-propyl) altered the activity, with the N-n-propyl derivative showing a notable reduction in effectiveness (Jacob et al., 1981).
Tetrahydroisoquinolines and Dopaminergic Activity
Research on tetrahydroisoquinoline (THI) derivatives, including structures akin to N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine, has explored their interaction with dopamine and beta adenylate cyclase systems. These studies aimed to understand the agonist and antagonist activities of THI derivatives in relation to dopaminergic functions. The findings indicated that specific structural features, such as hydroxyl groups and N-alkylation, play crucial roles in determining the dopaminergic activity of these compounds. Such insights are valuable for the design of compounds with potential therapeutic applications in neurological disorders (Sheppard et al., 1976).
Organosilicon Derivatives with Antitumour Properties
A study focused on the synthesis of organosilicon lipid-like derivatives of N-(2-hydroxyethyl)-tetrahydroquinoline, which shares a structural motif with N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine. These derivatives were evaluated for their cytotoxic effects on tumor cell lines and antimicrobial activity. The research demonstrated that these organosilicon compounds possess selective cytotoxicity towards tumor cells and exhibited antimicrobial properties, highlighting their potential as therapeutic agents in cancer treatment and infection control (Zablotskaya et al., 2018).
Dopaminergic Neurotoxins and Parkinson's Disease
Research into the metabolic pathways of tetrahydroisoquinolines, which are structurally related to N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine, has shed light on their potential role in the pathogenesis of Parkinson's disease. Studies have shown that N-methylation and oxidation of these compounds can increase their cytotoxicity, suggesting a mechanism by which endogenous tetrahydroisoquinolines might contribute to neurodegeneration in Parkinson's disease. This line of research emphasizes the importance of understanding the metabolic bioactivation of such compounds and their implications for neurodegenerative disorders (Naoi et al., 1994).
Properties
IUPAC Name |
N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-11-20-12-5-6-16-13-15(9-10-18(16)20)14-19-17-7-3-4-8-17/h9-10,13,17,19H,2-8,11-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGHKXVALEYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172332 | |
Record name | N-Cyclopentyl-1,2,3,4-tetrahydro-1-propyl-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-03-0 | |
Record name | N-Cyclopentyl-1,2,3,4-tetrahydro-1-propyl-6-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopentyl-1,2,3,4-tetrahydro-1-propyl-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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